N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Description
N-[2-[(2,2-Dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide (CAS: 338404-61-8) is a benzamide derivative characterized by a dichloroacetyl-substituted aminoethyl side chain and 2,5-bis(2,2,2-trifluoroethoxy) aromatic substitution. The dichloroacetyl group introduces significant lipophilicity and electron-withdrawing properties, which may influence metabolic stability and receptor binding .
Properties
IUPAC Name |
N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2F6N2O4/c16-11(17)13(27)25-4-3-24-12(26)9-5-8(28-6-14(18,19)20)1-2-10(9)29-7-15(21,22)23/h1-2,5,11H,3-4,6-7H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTQSOGJCMLDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCNC(=O)C(Cl)Cl)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2F6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are AURKA and VEGFR-2 . These proteins play crucial roles in cell proliferation and angiogenesis, respectively, making them important targets for anti-cancer therapies.
Mode of Action
The compound interacts with its targets through a hydrogen bond formed by the bridging -NH group with Glu 260 of AURKA and VEGFR-2. This interaction inhibits the activity of these proteins, thereby affecting the cellular processes they regulate.
Biochemical Pathways
The inhibition of AURKA and VEGFR-2 disrupts the pathways they are involved in. AURKA is crucial for cell cycle progression, and its inhibition can lead to cell cycle arrest. On the other hand, VEGFR-2 is involved in angiogenesis, and its inhibition can prevent the formation of new blood vessels, a process often exploited by cancer cells for growth and metastasis.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties were predicted to be favorable, as most of the synthesized compounds were found to follow Lipinski’s rule of 5. This rule is a guideline for the drug-likeness or pharmaceutical properties of a compound, suggesting that the compound may have good bioavailability.
Result of Action
The compound has demonstrated potential anti-cancer effects. In vitro studies have shown that it has cytotoxic and apoptotic effects on a human glioblastoma cancer cell line (LN229). The derivatives of the compound were found to have IC50 values of 9.48, 12.16, and 6.43 g/mL, indicating their efficacy against glioblastoma cells.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules The nature of these interactions is likely dependent on the specific biochemical context and the presence of other molecules
Cellular Effects
N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-2,2-dichloroacetamide may have various effects on cells and cellular processes. It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism The specific effects of this compound on cells are likely dependent on the cell type and the specific cellular context
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-2,2-dichloroacetamide may vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-2,2-dichloroacetamide may be involved in various metabolic pathways This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels
Biological Activity
N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide (CAS No. 338404-73-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, cytotoxicity against various cancer cell lines, and relevant case studies.
- Molecular Formula: C15H14Cl2F6N2O4
- Molecular Weight: 471.179 g/mol
- Density: 1.5 ± 0.1 g/cm³
- Boiling Point: 513.8 ± 50.0 °C at 760 mmHg
- LogP: 2.15
The biological activity of this compound is primarily attributed to its ability to induce cytotoxic effects in cancer cells. Key mechanisms include:
- Cell Cycle Arrest: Studies indicate that compounds similar to this compound can cause G2/M phase arrest in cancer cells, leading to inhibited cell proliferation .
- Apoptosis Induction: The compound may promote apoptosis through the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP), which are critical pathways in programmed cell death .
- Tumor Selectivity: The incorporation of the dichloroacetyl group enhances selectivity towards tumor cells while minimizing toxicity to normal cells .
Cytotoxicity Studies
Various studies have evaluated the cytotoxicity of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HCT116 (Colon Cancer) | 0.1 - 0.5 | High |
| MCF-7 (Breast Cancer) | 0.05 - 0.3 | Moderate |
| Ca9-22 (Oral Squamous Cell Carcinoma) | 0.01 - 0.15 | Very High |
| Non-malignant CRL1790 Colon Cells | >10 | Low |
These results indicate that the compound exhibits potent cytotoxic activity against malignant cells while showing significantly less toxicity towards non-malignant cells .
Case Study 1: In Vivo Tumor Models
In a study involving BALB/c mice with implanted tumors, this compound demonstrated significant anti-tumor effects. The compound inhibited both primary and distal tumor progression effectively without exhibiting systemic toxicity .
Case Study 2: Molecular Docking Studies
Molecular docking studies revealed that this compound interacts favorably with various target proteins involved in cancer progression. The binding affinity suggests that it may act as a selective inhibitor for specific pathways critical in tumor growth .
Comparison with Similar Compounds
Structural Analogues
Key Compounds :
| Compound Name | Substituent on Benzamide Nitrogen | Key Structural Features | Pharmacological Role |
|---|---|---|---|
| N-[2-[(2,2-Dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide (Target) | 2-[(2,2-Dichloroacetyl)amino]ethyl | Dichloroacetyl group, trifluoroethoxy groups at 2,5-positions | Research intermediate/unknown |
| Flecainide (N-(2-Piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide) | 2-Piperidylmethyl | Piperidine ring, trifluoroethoxy groups at 2,5-positions | Antiarrhythmic (Na⁺ blocker) |
| N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (Impurity) | 2-Pyridylmethyl | Pyridine ring, trifluoroethoxy groups at 2,5-positions | Flecainide synthesis impurity |
| 2,5-Bis-TFEO-N-((4-methylpiperidin-2-yl)methyl)benzamide (Impurity-A) | (4-Methylpiperidin-2-yl)methyl | Methyl-piperidine substituent, trifluoroethoxy groups | Process-related impurity |
Structural Analysis :
- Dichloroacetyl vs. Piperidine/Pyridine Substituents: The target compound’s dichloroacetyl group contrasts with Flecainide’s piperidine ring and its impurity’s pyridine ring.
- Trifluoroethoxy Groups : All compounds share 2,5-bis(2,2,2-trifluoroethoxy) substitution, which enhances metabolic resistance and electron-withdrawing effects critical for sodium channel binding in Flecainide .
Yield and Purity :
- Flecainide’s optimized synthesis achieves >98% purity after hydrogenation (Example 5, ).
- The target compound’s industrial-grade purity is 99%, but pharmacological-grade data are unavailable .
Physicochemical Properties
| Property | Target Compound | Flecainide | N-(2-Pyridylmethyl)-TFEO-Benzamide |
|---|---|---|---|
| Molecular Weight | 494.3 g/mol | 474.4 g/mol | 408.3 g/mol |
| Melting Point | Not reported | 99–101°C (acetate salt) | 99–101°C |
| Solubility | Chloroform, methanol | Water-soluble (acetate) | Sparingly in chloroform |
| logP (Estimated) | ~3.5 | ~2.8 | ~2.5 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide, and what key intermediates are involved?
- Methodological Answer : The compound is synthesized via multi-step reactions. Key intermediates include 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS 35480-52-5), which undergoes amidation with ethylenediamine derivatives, followed by dichloroacetylation. Critical steps involve alkylation under basic conditions (e.g., K₂CO₃ in DMF) and purification via column chromatography. Patents highlight the use of toluene intermediates for trifluoroethoxy group incorporation .
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying trifluoroethoxy (-OCH₂CF₃) and dichloroacetyl (-COCHCl₂) groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) confirms amide (C=O, ~1650 cm⁻¹) and NH stretches. X-ray crystallography, as demonstrated for structurally similar benzamides, resolves stereoelectronic effects .
Q. What safety protocols are critical when handling chlorinated and fluorinated intermediates during synthesis?
- Methodological Answer : Use fume hoods for volatile intermediates (e.g., dichloroacetyl chloride). Waste must be segregated (chlorinated vs. fluorinated) and processed by licensed facilities to avoid environmental contamination. Personal protective equipment (PPE), including nitrile gloves and gas-tight goggles, is mandatory. Refer to SDS guidelines for spill management .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Design of Experiments (DoE) approaches, such as factorial screening, can identify critical parameters (e.g., temperature, catalyst loading). For example, increasing reaction time (4–6 hours) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance trifluoroethoxy group incorporation. Process simulation tools (Aspen Plus) model solvent selection and energy efficiency .
Q. How can computational methods predict the binding affinity of this compound to specific pharmacological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations assess interactions with ion channels (e.g., sodium channels, analogous to flecainide). Density Functional Theory (DFT) calculates electrostatic potential surfaces to evaluate hydrogen-bonding capacity. Theoretical frameworks must align with experimental data to validate predictive accuracy .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Systematic meta-analysis of published studies should control for variables like purity (>95%, verified via HPLC) and assay conditions (e.g., pH, cell lines). Reproducibility studies under standardized protocols (e.g., OECD guidelines) clarify discrepancies. Statistical tools (ANOVA, Tukey’s HSD test) quantify variability in dose-response curves .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
- Methodological Answer : Slow vapor diffusion (ether/hexane) promotes crystal growth. Co-crystallization with thiourea derivatives stabilizes the amide backbone. Temperature-controlled crystallization (4°C to -20°C) reduces solvent inclusion. Synchrotron X-ray sources enhance resolution for halogen-heavy structures .
Data Contradiction & Theoretical Integration
Q. How does the electronic nature of the trifluoroethoxy group influence the compound’s reactivity in aqueous versus non-polar environments?
- Methodological Answer : Comparative studies using Hammett substituent constants (σₚ values) quantify electron-withdrawing effects. Polar solvents (e.g., DMSO) stabilize the trifluoroethoxy group via dipole interactions, while non-polar solvents (toluene) favor π-π stacking. Spectroelectrochemical assays track stability under varying pH .
Q. What mechanistic insights explain the compound’s stability under oxidative stress conditions?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways. LC-MS/MS detects cleavage products (e.g., dichloroacetic acid). Radical scavenging assays (DPPH) assess antioxidant capacity. Theoretical models (QM/MM) simulate bond dissociation energies to predict weak points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
